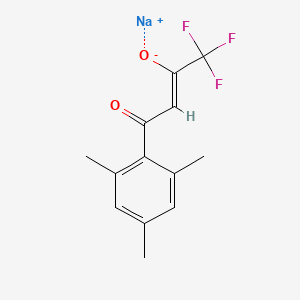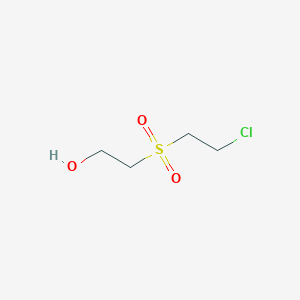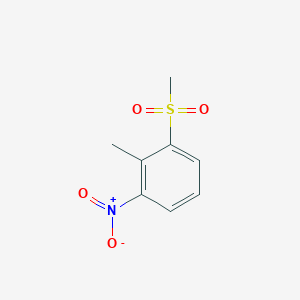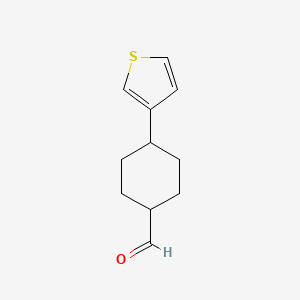![molecular formula C10H10N2O B12831369 1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone CAS No. 69515-02-2](/img/structure/B12831369.png)
1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the benzimidazole ring imparts significant biological activity to the compound, making it a subject of interest in scientific research.
准备方法
The synthesis of 1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of catalysts such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization .
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes, the use of more efficient catalysts, and optimization of reaction conditions to maximize yield and purity .
化学反应分析
1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzimidazole derivatives with enhanced biological activity .
科学研究应用
1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: In medicine, benzimidazole derivatives are used in the treatment of various diseases, including infections, cancer, and inflammatory conditions.
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, dyes, and catalysts.
作用机制
The mechanism of action of 1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and leads to anticancer activity. Additionally, the compound can interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects.
相似化合物的比较
1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone can be compared with other benzimidazole derivatives, such as:
2-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanol: This compound has a similar structure but contains an alcohol group instead of a ketone. It exhibits different reactivity and biological activity due to the presence of the hydroxyl group.
1-(2-chloro-1H-benzo[d]imidazol-4-yl)ethanone: This derivative contains a chlorine atom, which can enhance its reactivity and biological activity. The presence of the halogen atom can also influence the compound’s pharmacokinetic properties.
1-(2-methyl-1H-benzo[d]imidazol-4-yl)propanone: This compound has an additional carbon in the side chain, which can affect its chemical and biological properties. The longer side chain can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its versatility and reactivity make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
69515-02-2 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC 名称 |
1-(2-methyl-1H-benzimidazol-4-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6(13)8-4-3-5-9-10(8)12-7(2)11-9/h3-5H,1-2H3,(H,11,12) |
InChI 键 |
UBXWXFQDWRLUEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione](/img/structure/B12831361.png)


